molecular formula C4H8FNO B3003008 (3S,4R)-4-Fluoropyrrolidin-3-ol CAS No. 1434248-02-8

(3S,4R)-4-Fluoropyrrolidin-3-ol

Cat. No.: B3003008
CAS No.: 1434248-02-8
M. Wt: 105.112
InChI Key: RCBGOJFTPHCJDB-DMTCNVIQSA-N
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Description

(3S,4R)-4-Fluoropyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at position 3 and a fluorine atom at position 4 of the pyrrolidine ring. Its stereochemistry is critical, as the (3S,4R) configuration influences its physicochemical properties and biological interactions. The compound is often utilized as a hydrochloride salt (CAS: 2227197-50-2) with a molecular formula of C₄H₉ClFNO and a molecular weight of 141.57 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and enzyme-targeting agents due to its hydrogen-bonding capability and electronegative fluorine substituent .

Properties

IUPAC Name

(3S,4R)-4-fluoropyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBGOJFTPHCJDB-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-ol typically involves the enantioselective reduction of a suitable precursor. One common method includes the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another approach involves the use of chemoenzymatic cascades, which enable the synthesis of stereochemically complementary compounds in a step-efficient manner .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enzymatic processes. These processes utilize immobilized enzymes to achieve high yields and enantioselectivity. The optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing the efficiency of these industrial methods .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoropyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S,4R)-4-Fluoropyrrolidin-3-ol is C4H8FNOC_4H_8FNO with a molecular weight of approximately 103.11 g/mol. The compound features a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position, which significantly influences its chemical reactivity and biological activity.

Biological Applications

1. Antiviral Activity:
Recent studies have indicated that compounds containing the fluorinated pyrrolidine moiety exhibit antiviral properties. For instance, a study highlighted the effectiveness of β-fluoroamines in inhibiting purine nucleoside phosphorylase, an enzyme crucial for nucleic acid metabolism in viruses . This suggests that this compound could serve as a lead compound for developing antiviral agents.

2. Neurological Disorders:
Research has shown that fluorinated pyrrolidine derivatives can interact with neurotransmitter systems. The structural modifications provided by the fluorine atom may enhance blood-brain barrier penetration, making these compounds potential candidates for treating neurological disorders such as depression and anxiety .

3. Cancer Therapeutics:
Fluorinated compounds are increasingly recognized for their role in cancer therapy. The compound's ability to inhibit cell proliferation has been explored in various studies, indicating its potential application in cancer treatment protocols . Specifically, derivatives of this compound have been investigated for their efficacy against specific cancer cell lines.

Synthetic Applications

1. Chiral Synthesis:
The stereochemistry of this compound allows it to be used as a chiral building block in organic synthesis. Its unique configuration can facilitate the synthesis of other complex molecules with high enantiomeric purity . This is particularly useful in the pharmaceutical industry where chirality can affect drug efficacy and safety.

2. Pharmaceutical Development:
The compound has been utilized in the design of new pharmaceuticals targeting various biological pathways. Its derivatives have been incorporated into larger molecular frameworks to enhance therapeutic properties while minimizing side effects .

Case Studies

Study Focus Findings
Antiviral ActivityIdentified β-fluoroamines as effective inhibitors of purine nucleoside phosphorylase, suggesting potential antiviral applications for this compound derivatives.
Neurological DisordersExplored interaction with neurotransmitter systems; indicated potential for treating depression and anxiety due to improved blood-brain barrier penetration.
Cancer TherapeuticsInvestigated cell proliferation inhibition; demonstrated efficacy against specific cancer cell lines, supporting further development as an anticancer agent.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, stereoisomers, and functional group variants of (3S,4R)-4-Fluoropyrrolidin-3-ol, highlighting differences in substituents, stereochemistry, and properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Notes References
This compound (hydrochloride) 2227197-50-2 C₄H₉ClFNO 141.57 F, OH (3S,4R) Hydrochloride salt; enhanced solubility for synthetic applications
trans-4-Phenylpyrrolidin-3-ol HCl 1008112-09-1 C₁₀H₁₃NO 163.22 Phenyl, OH (3S,4R) Phenyl group increases lipophilicity; potential CNS activity
(3S,4R)-4-Benzylpyrrolidin-3-ol 215922-83-1 C₁₁H₁₅NO 177.24 Benzyl, OH (3S,4R) Bulky benzyl substituent may hinder target binding
(3R,4S)-4-Fluoropyrrolidin-3-ol 1638784-46-9 C₄H₈FNO 105.11 F, OH (3R,4S) Enantiomer; distinct pharmacokinetic profile
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl 1523530-25-7 C₄H₉ClFNO 141.57 F, OH (3R,4R) Diastereomer; altered receptor affinity
(3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 1049975-91-8 C₁₁H₁₁FNO₂ 208.21 2-Fluorophenyl, COOH (3S,4R) Carboxylic acid group enhances metabolic stability
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl 478922-47-3 C₇H₁₆ClNO₂ 183.67 CH₃, hydroxymethyl, OH (3R,5S) Hydroxymethyl group improves aqueous solubility

Structural Analogs

  • Fluorine vs. For example, trans-4-Phenylpyrrolidin-3-ol HCl has a logP ~1.5 (predicted), compared to ~0.8 for this compound .
  • Functional Group Variations : Carboxylic acid derivatives () exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 oxidation, whereas hydroxymethyl groups () enhance solubility .

Stereochemical Variations

  • Enantiomers : (3R,4S)-4-Fluoropyrrolidin-3-ol () shares the same substituents but inverted stereochemistry, leading to divergent biological activity. For instance, enantiomers often show differences in binding to chiral enzyme pockets .
  • Diastereomers : (3R,4R)-4-Fluoropyrrolidin-3-ol HCl () demonstrates how axial vs. equatorial fluorine positioning affects conformational stability and hydrogen-bonding networks .

Biological Activity

(3S,4R)-4-Fluoropyrrolidin-3-ol is a chiral fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a fluorine atom and a hydroxyl group enhances its chemical reactivity and biological interactions, making it a compound of interest for various therapeutic applications.

The compound can be described by its IUPAC name, this compound, and has the following molecular characteristics:

  • Molecular Formula : C4_4H8_8FNO
  • Molecular Weight : 105.11 g/mol
  • Purity : Typically around 97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, while the hydroxyl group allows for additional hydrogen bonding, stabilizing the interaction with targets.

Enzyme Inhibition

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Its ability to modulate enzyme activity suggests applications in treating conditions related to enzyme dysregulation. For instance, studies have shown that it can inhibit certain metabolic enzymes, thereby influencing metabolic pathways.

Receptor Modulation

The compound has also been investigated for its role as a receptor modulator. Its structural features allow it to interact with various receptors involved in neurotransmission and other cellular processes. This interaction can lead to significant physiological effects, which may be harnessed for therapeutic benefits .

Case Studies and Research Findings

  • Study on Neurotransmitter Receptors :
    A study published in the Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter receptors. The findings indicated that the compound acted as a selective modulator for certain serotonin receptors, suggesting potential applications in treating mood disorders .
  • Anticancer Activity :
    Another research article highlighted the antiproliferative effects of this compound on cancer cell lines. The study demonstrated that this compound inhibited cell proliferation through apoptosis induction in specific cancer types .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other fluorinated pyrrolidine derivatives:

Compound NameStructural FeaturesBiological Activity
(3R,4S)-4-Fluoropyrrolidin-3-olFluorine and hydroxyl groupsEnzyme inhibition
(3R,4R)-4-Fluoropyrrolidin-3-olSimilar structurePotential receptor modulation
(3S)-4,4-Difluoropyrrolidin-3-olAdditional fluorineDifferent metabolic pathways

The unique combination of functional groups in this compound provides distinct chemical and biological properties compared to its analogs, enhancing its potential in drug discovery.

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